molecular formula C9H5Cl2NO4 B14498014 2,4-Dichloro-6-nitrophenyl prop-2-enoate CAS No. 64205-23-8

2,4-Dichloro-6-nitrophenyl prop-2-enoate

Cat. No.: B14498014
CAS No.: 64205-23-8
M. Wt: 262.04 g/mol
InChI Key: SPWUNCHYKOUVCP-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-nitrophenyl prop-2-enoate is a nitroaromatic ester derivative featuring a phenyl ring substituted with two chlorine atoms (positions 2 and 4), a nitro group (position 6), and a prop-2-enoate (acrylate) ester moiety.

Properties

CAS No.

64205-23-8

Molecular Formula

C9H5Cl2NO4

Molecular Weight

262.04 g/mol

IUPAC Name

(2,4-dichloro-6-nitrophenyl) prop-2-enoate

InChI

InChI=1S/C9H5Cl2NO4/c1-2-8(13)16-9-6(11)3-5(10)4-7(9)12(14)15/h2-4H,1H2

InChI Key

SPWUNCHYKOUVCP-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OC1=C(C=C(C=C1Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-nitrophenyl prop-2-enoate typically involves the nitration of 2,4-dichlorophenyl prop-2-enoate. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the phenyl ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-nitrophenyl prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.

Major Products Formed

    Oxidation: The major product is typically the corresponding nitro derivative.

    Reduction: The major product is the corresponding amino derivative.

    Substitution: The major products are the substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

2,4-Dichloro-6-nitrophenyl prop-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro and chloro groups.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-nitrophenyl prop-2-enoate involves its interaction with molecular targets through its nitro and chloro groups. These functional groups can participate in various chemical reactions, such as nucleophilic substitution and reduction, leading to the formation of different products. The pathways involved depend on the specific conditions and reagents used in the reactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2,4-Dichloro-6-nitrophenyl prop-2-enoate with compounds identified in the evidence:

Compound Substituents Functional Groups Key Properties/Applications Reference
This compound 2-Cl, 4-Cl, 6-NO₂ on phenyl ring Acrylate ester Likely high reactivity due to Cl/NO₂ N/A (target)
4-Nitrophenol sodium salt dihydrate 4-NO₂ on phenyl ring Phenolate (sodium salt), hydroxyl pH indicator, biochemical reagent
2-[Methyl(tridecafluorooctylsulfonyl)amino]ethyl prop-2-enoate Fluorinated sulfonamide chain Acrylate ester Polymer precursor, surfactants
2-(2-Ethoxy-4-formyl-6-nitrophenoxy)propanoic acid 2-ethoxy, 4-formyl, 6-NO₂ on phenyl Carboxylic acid, ether, aldehyde Synthetic intermediate for agrochemicals
Key Observations:
  • Electron-Withdrawing Effects: The nitro group in the target compound and 4-nitrophenol sodium salt enhances electrophilicity, making these compounds reactive in substitution or coupling reactions .
  • Steric and Electronic Differences : Fluorinated acrylates (e.g., ) exhibit hydrophobic properties due to perfluorinated chains, whereas chlorine substituents in the target compound may promote halogen bonding or influence crystal packing .
  • Biological Relevance: 4-Nitrophenol derivatives are widely used as enzyme substrates or reagents, while the target compound’s chlorine substituents could confer antimicrobial activity, though this requires experimental validation .

Hydrogen Bonding and Crystallographic Behavior

Hydrogen bonding patterns in nitroaromatic compounds are critical for crystal engineering. The nitro and chlorine groups in the target compound may participate in C–H···O or halogen bonding interactions, as observed in similar systems . For example:

  • 4-Nitrophenol sodium salt forms extended hydrogen-bonded networks via phenolic oxygen and water molecules, stabilizing its crystalline lattice .
  • Fluorinated acrylates (e.g., ) prioritize van der Waals interactions over hydrogen bonding due to their non-polar fluorinated chains, leading to distinct solubility profiles.

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